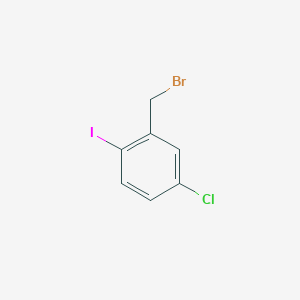

2-(Bromomethyl)-4-chloro-1-iodobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-4-chloro-1-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClI/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJKEQUZQPJVKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CBr)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101283555 | |

| Record name | 2-(Bromomethyl)-4-chloro-1-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101283555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82386-91-2 | |

| Record name | 2-(Bromomethyl)-4-chloro-1-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82386-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)-4-chloro-1-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101283555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-4-chloro-1-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromomethyl 4 Chloro 1 Iodobenzene

Established Synthetic Routes to 2-(Bromomethyl)-4-chloro-1-iodobenzene

Established synthetic pathways to this compound are typically multi-step processes that involve the sequential introduction of the required chloro, iodo, and bromomethyl functionalities onto an aromatic scaffold. These routes can be broadly categorized into stepwise halogenation and functional group interconversions, diazotization-iodination procedures, and radical bromination techniques.

Stepwise Halogenation and Functional Group Interconversion Strategies

Stepwise halogenation involves the sequential introduction of halogen atoms onto the benzene (B151609) ring. youtube.com A plausible synthetic strategy for this compound could commence with a readily available substituted toluene (B28343) derivative, such as 4-chloro-2-methylaniline (B164923). chemicalbook.comwikipedia.org This precursor can then undergo iodination, followed by the conversion of the methyl group into a bromomethyl group.

Functional group interconversion is a key strategy in organic synthesis that allows for the transformation of one functional group into another. fiveable.meub.eduorganic-chemistry.orgimperial.ac.uk In the context of synthesizing this compound, a common approach involves the conversion of a methyl group on a pre-halogenated benzene ring into a bromomethyl group. This is often achieved through radical bromination. Another example of functional group interconversion is the transformation of an amino group into a halide via a diazonium salt, as seen in the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgnih.gov It is also possible to convert a hydroxyl group on the aromatic ring to a halide. vanderbilt.edu

A potential, though less direct, stepwise route could involve the initial synthesis of a di-halogenated toluene, such as 1-bromo-4-chloro-2-methylbenzene, which has been used in the preparation of other complex molecules. wikipedia.org This intermediate could then theoretically be subjected to an iodination reaction, although directing the iodine to the correct position selectively would be a significant challenge. The synthesis of iodoaromatic compounds can be achieved through various methods, including the reaction of aryl bromides with an iodide source in the presence of a catalyst. google.com

The following table outlines a possible stepwise synthetic sequence:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 4-Chloro-2-methylaniline | 1. NaNO₂, H₂SO₄2. KI | 4-Chloro-1-iodo-2-methylbenzene |

| 2 | 4-Chloro-1-iodo-2-methylbenzene | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN or benzoyl peroxide), CCl₄, reflux | This compound |

Diazotization-Iodination Procedures in the Synthesis of this compound

A well-documented method for the synthesis of aryl iodides is the Sandmeyer reaction, or a related diazotization-iodination sequence. wikipedia.orgorganic-chemistry.orgnih.gov This approach is particularly useful for introducing an iodine atom at a specific position on the aromatic ring, starting from a corresponding aniline.

In the synthesis of a precursor to the target molecule, 2-bromo-4-chloro-1-iodobenzene (B1338351), 2-bromo-4-chloroaniline (B1265534) is used as the starting material. chemicalbook.com The synthesis involves the following steps:

The suspension of 2-bromo-4-chloroaniline in an acidic aqueous solution is cooled to a low temperature. chemicalbook.com

A solution of sodium nitrite (B80452) is added dropwise to form the corresponding diazonium salt. chemicalbook.com

The resulting diazonium salt solution is then added to an aqueous solution of potassium iodide, leading to the substitution of the diazonium group with iodine and the formation of 2-bromo-4-chloro-1-iodobenzene. chemicalbook.com The reaction mixture is typically stirred for several hours to ensure completion. chemicalbook.com

The product is then extracted and purified, often using column chromatography, to yield the final product. chemicalbook.com A yield of 81% has been reported for this transformation. chemicalbook.com

While this specific example leads to 2-bromo-4-chloro-1-iodobenzene, a similar strategy could be employed starting with 4-chloro-2-methylaniline to produce 4-chloro-1-iodo-2-methylbenzene, a direct precursor to the final product. chemicalbook.comwikipedia.org This intermediate would then undergo benzylic bromination as described in the following section.

Radical Bromination Techniques for Benzylic Functionalization

The introduction of the bromomethyl group is typically achieved through a radical bromination reaction at the benzylic position of a suitable precursor, such as 4-chloro-1-iodo-2-methylbenzene. sigmaaldrich.comuni.lu The most common reagent for this transformation is N-bromosuccinimide (NBS). wikipedia.orglibretexts.orgmasterorganicchemistry.comorganic-chemistry.orgyoutube.com

The Wohl-Ziegler reaction describes the allylic or benzylic bromination of hydrocarbons using NBS in the presence of a radical initiator and typically a non-polar solvent like carbon tetrachloride (CCl₄) under reflux or irradiation. wikipedia.org The reaction proceeds via a radical chain mechanism. libretexts.orgmasterorganicchemistry.com A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to generate a bromine radical from NBS. wikipedia.org This radical then abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine, which is present in low concentration, to form the bromomethyl product and a new bromine radical, which continues the chain reaction. youtube.com

The use of NBS is advantageous as it provides a low, constant concentration of bromine, which minimizes the competing electrophilic addition of bromine to the aromatic ring. libretexts.orgyoutube.com

Precursors and Intermediate Syntheses Relevant to this compound

The synthesis of this compound relies on the availability of appropriately substituted precursors. Key intermediates include 4-chloro-2-methylaniline and 4-chloro-1-iodo-2-methylbenzene.

4-Chloro-2-methylaniline: This compound, also known as 4-chloro-o-toluidine, is a common starting material. chemicalbook.comwikipedia.org It can be synthesized through various methods, including the chlorination of o-toluidine. chemicalbook.com An alternative synthesis involves the reduction of 4-chloro-2-nitrotoluene. google.com

4-Chloro-1-iodo-2-methylbenzene: This key intermediate can be synthesized from 4-chloro-2-methylaniline via a Sandmeyer-type reaction. wikipedia.orgorganic-chemistry.org The amino group of 4-chloro-2-methylaniline is first converted to a diazonium salt using sodium nitrite and a strong acid, followed by treatment with potassium iodide to introduce the iodine atom onto the aromatic ring. nih.gov Direct iodination of chlorinated aromatic compounds is also possible using various iodinating agents, though regioselectivity can be a challenge. nih.govorganic-chemistry.orglibretexts.org

The properties of these precursors are summarized in the table below:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Chloro-2-methylaniline | 95-69-2 | C₇H₈ClN | 141.60 |

| 4-Chloro-1-iodo-2-methylbenzene | 23399-70-4 | C₇H₆ClI | 252.48 |

Innovations in Synthetic Approaches to this compound

Recent advancements in organic synthesis have focused on developing more efficient and environmentally friendly methods, such as one-pot and multicomponent reactions.

One-Pot and Multicomponent Reaction Development

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and cost-effectiveness. organic-chemistry.orgresearchgate.netrsc.orgresearchgate.net In the context of synthesizing compounds structurally related to this compound, a one-pot diazotization and iodination method has been developed for the synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. This method avoids the low-temperature formation of the diazonium salt as a separate step, improving operational convenience and safety. organic-chemistry.org

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, represent a highly efficient strategy for building molecular complexity. nih.govrsc.org While specific multicomponent reactions for the direct synthesis of this compound are not widely reported, the principles of this approach are being applied to the synthesis of complex halogenated aromatic compounds. For instance, a four-component reaction has been developed for the synthesis of substituted 3-iodoindoles, involving an alkynylation, cyclization, iodination, and alkylation sequence in a single pot. nih.gov Such innovative strategies hold promise for the future development of more streamlined syntheses of poly-substituted aromatic compounds like this compound.

Reactivity Profiles and Mechanistic Investigations of 2 Bromomethyl 4 Chloro 1 Iodobenzene

Nucleophilic Substitution Reactions of the Bromomethyl Moiety in 2-(Bromomethyl)-4-chloro-1-iodobenzene

The bromomethyl group (-CH₂Br) attached to the benzene (B151609) ring is a benzylic halide. This structural feature confers significant reactivity towards nucleophilic substitution, a cornerstone of synthetic organic chemistry for forming new carbon-heteroatom and carbon-carbon bonds. libretexts.org

The benzylic bromide in this compound is highly susceptible to displacement by a wide range of nucleophiles. This reactivity allows for the introduction of diverse functional groups at the benzylic position. Primary benzylic halides readily undergo substitution with various nucleophiles, including amines, azides, carboxylates, and alkoxides. ucalgary.cachemistrysteps.com

For instance, studies on similar substrates, such as benzyl (B1604629) bromides, demonstrate that they can be converted to benzyl esters through reaction with carboxylic acids. nih.govbeilstein-journals.org In one system, a benzyl bromide intermediate was transformed into the corresponding benzyl acetate (B1210297) in good yield under radical acetoxylation conditions. nih.gov Another study on the related 1-(bromomethyl)-4-iodobenzene showed that the bromomethyl group could be converted to an azide (B81097) using sodium azide (NaN₃), which then participated in a subsequent click reaction. nih.gov This highlights the utility of the bromomethyl moiety as a handle for introducing nitrogen-containing functionalities.

The scope of this functionalization is broad, but limitations can arise from the nature of the nucleophile and the reaction conditions. Sterically hindered nucleophiles may react more slowly. Furthermore, strongly basic nucleophiles can potentially lead to competing elimination reactions, although this is less common for primary benzylic halides compared to secondary or tertiary ones. ucalgary.ca The presence of the other two halogen atoms (I and Cl) on the aromatic ring generally does not interfere with nucleophilic substitution at the benzylic position under typical Sₙ2 conditions, as aryl halides are significantly less reactive towards this type of substitution. quora.com

Table 1: Examples of Nucleophilic Substitution on Benzylic Halides This table presents data from analogous systems to illustrate the potential scope of functionalization for the bromomethyl group.

| Substrate | Nucleophile | Product Type | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1-(Bromomethyl)-4-iodobenzene | NaN₃ | Benzyl Azide | Catalyst: PdCuL₂₃, Solvent: CH₃CN/H₂O | High (part of tandem reaction) | nih.gov |

| Various Benzyl Bromides | Carboxylic Acids (e.g., Acetic Acid) | Benzyl Ester | PIDA/NaBr or Iodosobenzene/NaBr | Moderate to Excellent | nih.govbeilstein-journals.org |

| Generic 1° Benzylic Halide | Hydroxide (OH⁻) | Benzyl Alcohol | Aqueous solution | Generally High | youtube.com |

Nucleophilic substitution reactions on alkyl halides can proceed through two primary mechanisms: Sₙ1 (substitution, nucleophilic, unimolecular) and Sₙ2 (substitution, nucleophilic, bimolecular). masterorganicchemistry.com For this compound, a primary benzylic halide, the Sₙ2 pathway is the predominant mechanism under most conditions. ucalgary.camasterorganicchemistry.com

The Sₙ2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic benzylic carbon from the side opposite to the bromine leaving group (backside attack). masterorganicchemistry.com The reaction proceeds through a trigonal bipyramidal transition state where the carbon atom is simultaneously bonded to both the incoming nucleophile and the outgoing bromide ion. masterorganicchemistry.com The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com Benzylic halides are particularly reactive in Sₙ2 reactions because the p-orbitals of the adjacent benzene ring stabilize the transition state through conjugation, lowering the activation energy. youtube.com

While less common for primary substrates, an Sₙ1 mechanism is also possible, particularly with weak nucleophiles or in polar, protic solvents that can stabilize ionic intermediates. masterorganicchemistry.comyoutube.com The Sₙ1 pathway is a two-step process. masterorganicchemistry.com The first and rate-determining step is the spontaneous cleavage of the carbon-bromine bond to form a benzylic carbocation intermediate. youtube.com This carbocation is significantly stabilized by resonance, with the positive charge delocalized over the benzene ring. chemistrysteps.com In the second, rapid step, the carbocation is attacked by the nucleophile to form the final product. youtube.com

Figure 1: Mechanistic Pathways for Nucleophilic Substitution on a Benzylic Halide

Comparison of the Sₙ2 (concerted, backside attack) and Sₙ1 (stepwise, via resonance-stabilized carbocation) mechanisms at a benzylic center.

Cross-Coupling Reactions of the Aryl Halide Functionalities in this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. wikipedia.org The presence of three distinct C-X bonds in this compound offers the potential for highly selective, sequential functionalization.

Chemoselectivity in palladium-catalyzed cross-coupling is governed by the relative reactivity of the different carbon-halogen bonds towards the crucial oxidative addition step with the Pd(0) catalyst. libretexts.orgnih.gov This step involves the insertion of the palladium atom into the C-X bond, and its rate is highly dependent on the nature of the halogen. nih.gov

The reactivity of organic halides in palladium-catalyzed cross-coupling reactions generally follows the order: C-I > C-OTf ~ C-Br >> C-Cl. nih.gov This trend is inversely related to the carbon-halogen bond dissociation energy. The C-I bond is the weakest, making aryl iodides the most reactive substrates for oxidative addition. erowid.org The C-Cl bond is the strongest, rendering aryl chlorides the least reactive. Benzylic bromides also readily undergo oxidative addition, with reactivity often comparable to or slightly less than aryl iodides.

This established hierarchy allows for predictable, selective reactions. For a molecule like this compound, one can selectively target the C-I bond for a cross-coupling reaction (e.g., Suzuki, Sonogashira, or Heck) while leaving the C-Br (benzylic) and C-Cl (aryl) bonds intact, provided the reaction conditions are carefully controlled. erowid.orgwikipedia.org For example, the Sonogashira coupling of 1-bromo-4-iodobenzene (B50087) can be performed selectively at the iodide position. wikipedia.org Similarly, Suzuki reactions on bromo-iodo-phenanthroline proceed selectively at the iodine-substituted position. erowid.org Following the initial coupling at the C-I bond, a subsequent coupling reaction can often be performed at the next most reactive site under more forcing conditions.

Table 2: Examples of Chemoselective Cross-Coupling on Polyhalogenated Arenes This table presents data from analogous systems to illustrate the principle of chemoselective functionalization.

| Substrate | Coupling Partner | Reaction Type | Selectivity | Conditions | Reference |

|---|---|---|---|---|---|

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Sonogashira | Selective coupling at C-I | Pd catalyst, Cu(I) cocatalyst, room temp. | wikipedia.org |

| 2-Bromo-8-iodo-1,10-phenanthroline | 4-Anisoleboronic acid | Suzuki | Selective coupling at C-I | Pd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/H₂O, reflux | erowid.org |

| 2-Bromo-4-chlorophenol | Various Phenylboronic acids | Suzuki | Selective coupling at C-Br | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80 °C | mdpi.com |

| Iodobenzene (B50100) | Styrene (B11656) | Heck | Higher reactivity than bromobenzene (B47551) | Pd(OAc)₂, K₂CO₃, DMF, 200 °C (Microwave) | rsc.org |

Beyond the intrinsic reactivity of the C-X bond, electronic and steric factors of the substrate play a crucial role in determining the site-selectivity of cross-coupling reactions. nih.gov Oxidative addition is generally favored at the most electrophilic (electron-poor) carbon-halogen bond. mdpi.com Therefore, the presence of electron-withdrawing groups on the aromatic ring can enhance the reactivity of a nearby C-X bond, while electron-donating groups can decrease it.

In this compound, the relative positions of the halogens create a specific electronic environment. The iodide is ortho to the bromomethyl group and meta to the chloride. The chloride is para to the bromomethyl group. Steric hindrance can also direct selectivity, with the catalyst preferentially attacking the least sterically encumbered C-X bond. The bromomethyl group at the 2-position could exert steric hindrance on the adjacent C-I bond, potentially modulating its high intrinsic reactivity compared to an unhindered aryl iodide. Studies on substituted aryl bromides in Sonogashira couplings have shown that sterically demanding substituents on the aryl ring require modified catalytic systems to achieve good results. epa.gov Similarly, in Suzuki reactions of iodobenzene with ortho-substituted phenylboronic acids, lower conversions were observed compared to para-substituted analogs, highlighting the impact of steric hindrance near the reaction site. researchgate.net For this compound, a careful choice of palladium catalyst and ligands would be essential to control the outcome and achieve the desired chemoselectivity, balancing the high reactivity of the C-I bond against potential steric effects from the adjacent bromomethyl group.

Palladium-Catalyzed Cross-Coupling Strategies with this compound

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. For a trifunctional substrate like this compound, these methods offer a pathway to selectively functionalize the aryl scaffold, primarily at the most labile C-I bond.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate. Although specific studies employing this compound were not found in the surveyed literature, the reaction is expected to proceed selectively at the C-I bond. This would couple the 2-(bromomethyl)-4-chlorophenyl group with a variety of organoboron reagents.

The general reaction would involve the palladium-catalyzed coupling of this compound with a boronic acid or a boronic ester in the presence of a base. The reaction is compatible with a wide array of functional groups, and the benzylic bromide and aryl chloride moieties on the substrate would likely remain intact under standard Suzuki conditions.

Table 1: Typical Components for a Suzuki-Miyaura Coupling Reaction

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with phosphine (B1218219) ligands | Facilitates the catalytic cycle |

| Organoboron Reagent | Arylboronic acids, vinylboronic acids, alkylboronic esters | Source of the carbon nucleophile |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the organoboron species |

| Solvent | Toluene, Dioxane, THF, DMF (often with water) | Solubilizes reactants and catalyst |

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. nih.gov This reaction is typically co-catalyzed by palladium and a copper(I) salt. researchgate.net For this compound, a Sonogashira reaction would chemoselectively form an aryl-alkyne linkage at the C-I position, given its superior reactivity over the C-Cl and C-Br bonds. sigmaaldrich.com While a tandem click/Sonogashira reaction has been reported for the similar compound 1-(bromomethyl)-4-iodobenzene, specific data for the title compound is not available. researchgate.net The reaction would yield a 2-(bromomethyl)-4-chloro-1-(alkynyl)benzene derivative.

Table 2: Typical Components for a Sonogashira Coupling Reaction

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling cycle |

| Copper(I) Co-catalyst | CuI | Activates the alkyne |

| Terminal Alkyne | Phenylacetylene, propargyl alcohol, trimethylsilylacetylene | Alkyne coupling partner |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Amine base, acts as solvent and acid scavenger |

| Solvent | THF, DMF, Toluene | Reaction medium |

The Heck reaction, or Mizoroki-Heck reaction, forms a substituted alkene through the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base. ambeed.com Applying this to this compound would involve the reaction at the C-I bond with an alkene like styrene or an acrylate. This would result in the formation of a new C-C bond, yielding a substituted stilbene (B7821643) or cinnamate (B1238496) derivative, respectively, while preserving the chloro and bromomethyl groups. The reaction typically shows a high stereoselectivity for the E-isomer. nih.gov

Table 3: Typical Components for a Heck Reaction

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, PdCl₂ | Catalyst precursor |

| Ligand | PPh₃, P(o-tol)₃ | Stabilizes and activates the palladium catalyst |

| Alkene | Styrene, methyl acrylate, butyl acrylate | Olefinic coupling partner |

| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes the generated HX |

| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvent |

Buchwald-Hartwig Amination: This reaction creates carbon-nitrogen bonds via the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine. shachemlin.commoldb.com For this compound, this reaction is expected to occur selectively at the C-I bond to produce a secondary or tertiary arylamine. organic-chemistry.org The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields. researchgate.net

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound. organic-chemistry.org It is known for its tolerance of a wide variety of functional groups. When applied to this compound, the reaction would selectively activate the C-I bond for coupling with an organostannane reagent, leaving the other two halide sites untouched. A key drawback of this method is the toxicity of the tin reagents.

Table 4: General Components for Buchwald-Hartwig and Stille Reactions

| Reaction | Nucleophile/Coupling Partner | Base | Typical Ligands |

|---|---|---|---|

| Buchwald-Hartwig | Primary/secondary amines, amides | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Biaryl phosphines (e.g., XPhos, RuPhos) |

| Stille | Organostannanes (e.g., R-SnBu₃) | Often proceeds without base | PPh₃, AsPh₃ |

Mechanistic Elucidation of Cross-Coupling Processes

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation (for Suzuki, Stille, etc.) or coordination/insertion (for Heck), and reductive elimination. nih.gov

For this compound, the crucial first step is the oxidative addition of the aryl halide to a Pd(0) complex. The significant difference in bond dissociation energies between C-I, C-Br, and C-Cl bonds dictates the chemoselectivity of this initial step.

Oxidative addition is the rate-determining step in many cross-coupling cycles. It involves the insertion of the low-valent palladium center (Pd(0)) into the carbon-halogen bond of the electrophile, forming a high-valent Pd(II) species. The rate of this step is highly dependent on the nature of the halide, with reactivity decreasing in the order I > Br > Cl.

In the case of this compound, the oxidative addition is overwhelmingly likely to occur at the C-I bond. This is due to the C-I bond being the weakest and most polarizable of the three carbon-halogen bonds present in the molecule. Theoretical and experimental studies on simpler haloarenes confirm that the barrier to oxidative addition for iodobenzene is significantly lower than for bromobenzene or chlorobenzene. The benzylic C-Br bond, while reactive under different conditions (e.g., nucleophilic substitution), is not the preferred site for oxidative addition by Pd(0) in the context of these aryl coupling reactions. Therefore, the dynamics of the process are dominated by the selective activation of the iodo-substituent, which allows for predictable, site-selective functionalization.

Transmetalation and Reductive Elimination Pathways

The presence of aryl iodide and aryl bromide functionalities in this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

The relative reactivity of aryl halides in the oxidative addition step generally follows the order C-I > C-Br > C-Cl. Consequently, the carbon-iodine bond in this compound is expected to be the most reactive site for oxidative addition to a low-valent palladium(0) complex. This selective activation allows for sequential cross-coupling reactions, where the C-I bond can be functionalized while leaving the C-Br and C-Cl bonds intact for subsequent transformations.

Table 1: General Reactivity Order of Aryl Halides in Oxidative Addition

| Bond Type | Relative Reactivity |

|---|---|

| C-I | Highest |

| C-Br | Intermediate |

Following oxidative addition, the resulting organopalladium(II) intermediate undergoes transmetalation with an organometallic reagent (e.g., organoboron, organotin, or organozinc compounds). This step involves the transfer of an organic group from the main group metal to the palladium center. The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the new carbon-carbon bond.

While specific studies on the transmetalation and reductive elimination pathways of this compound are not extensively documented in publicly available literature, the principles of palladium-catalyzed cross-coupling reactions suggest that it would be a viable substrate for selective functionalization at the C-I bond. For instance, in a Suzuki coupling reaction, one would anticipate the selective reaction of the C-I bond with a boronic acid in the presence of a palladium catalyst and a base.

In a study on the synthesis of phenothiazines via a domino iron-catalyzed C-S/C-N cross-coupling reaction, the related compound 2-bromo-4-chloro-1-iodobenzene (B1338351) was used. The reaction with 2-aminothiophenol (B119425) resulted in a mixture of two regioisomers, indicating that under these specific iron-catalyzed conditions, the selectivity between the C-I and C-Br bonds is not absolute. This highlights that the choice of catalyst and reaction conditions is crucial in directing the selectivity of cross-coupling reactions with polyhalogenated substrates.

Free Radical Reactions Involving this compound

The bromomethyl group in this compound is susceptible to free radical reactions, particularly benzylic bromination. The stability of the benzylic radical intermediate is a key factor driving these reactions. Benzylic radicals are stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. libretexts.org

Table 2: Relative Stability of Carbon Radicals

| Radical Type | Stability |

|---|---|

| Benzylic | High (Resonance Stabilized) |

| Allylic | High (Resonance Stabilized) |

| Tertiary | Moderate |

| Secondary | Low |

| Primary | Very Low |

A common method for initiating free radical reactions at the benzylic position is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or under photochemical conditions. masterorganicchemistry.com The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. In the context of this compound, further bromination at the benzylic position is unlikely as it is already brominated. However, the existing benzylic bromide can participate in various free radical-mediated coupling and substitution reactions.

For example, the benzylic bromide can be a precursor for the formation of a benzylic radical through homolytic cleavage of the C-Br bond, which can then participate in polymerization reactions or be trapped by other radical species. The selectivity of free radical reactions is influenced by the relative stability of the radical intermediates. The benzylic radical derived from this compound benefits from resonance stabilization, making its formation favorable.

Oxidative and Reductive Transformations of this compound

The halogenated functional groups in this compound can undergo both oxidative and reductive transformations.

Reductive Transformations:

The benzylic bromide and aryl iodide moieties are susceptible to reduction. Metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of organic halides. libretexts.orgmasterorganicchemistry.com LiAlH₄ is a more powerful reducing agent than NaBH₄ and can reduce a wider range of functional groups. masterorganicchemistry.com

The reduction of the benzylic bromide would lead to the formation of 4-chloro-1-iodo-2-methylbenzene. The relative ease of reduction of the different carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl. Therefore, it is also possible to selectively reduce the aryl iodide bond under specific conditions.

Table 3: General Reactivity of Hydride Reducing Agents

| Reagent | Reactivity | Substrates Reduced |

|---|---|---|

| LiAlH₄ | Strong | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles, Alkyl Halides |

Oxidative Transformations:

Applications of 2 Bromomethyl 4 Chloro 1 Iodobenzene in Complex Molecule Synthesis

Versatility as a Platform for Building Diverse Molecular Scaffolds

The chemical architecture of 2-(Bromomethyl)-4-chloro-1-iodobenzene offers multiple reaction sites, allowing for a programmed, stepwise introduction of different molecular fragments. This strategic positioning of three distinct halogen-containing functional groups enables chemists to orchestrate a variety of transformations to build diverse and complex molecular scaffolds.

The bromomethyl group serves as a potent electrophile, readily participating in nucleophilic substitution reactions. This allows for the attachment of a wide range of moieties, including but not limited to, amines, alcohols, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds at the benzylic position.

The iodo- and chloro-substituents on the aromatic ring are amenable to a host of modern cross-coupling reactions. The significant difference in the reactivity of the carbon-iodine and carbon-chlorine bonds, particularly in palladium-catalyzed reactions, allows for selective functionalization. The C-I bond is considerably more reactive and can be selectively targeted in cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions, leaving the C-Cl bond intact for subsequent transformations. This differential reactivity is a cornerstone of its utility, providing a pathway to dissymmetrically substituted benzene (B151609) derivatives.

While specific, published examples of complex scaffolds synthesized directly from this compound are not widespread in the literature, its potential is evident from the reactivity of its constituent functional groups. The table below outlines the potential transformations that underscore its versatility.

| Functional Group | Reaction Type | Potential Coupling Partners | Resulting Linkage |

| Bromomethyl (-CH₂Br) | Nucleophilic Substitution | Amines, Alcohols, Thiols, Cyanides, Malonates | C-N, C-O, C-S, C-CN, C-C |

| Iodo (-I) | Suzuki Coupling | Boronic acids/esters | C-C (Aryl-Aryl) |

| Iodo (-I) | Sonogashira Coupling | Terminal alkynes | C-C (Aryl-Alkynyl) |

| Iodo (-I) | Heck Coupling | Alkenes | C-C (Aryl-Alkenyl) |

| Iodo (-I) | Buchwald-Hartwig Amination | Amines | C-N (Aryl-Amino) |

| Chloro (-Cl) | Suzuki Coupling (harsher conditions) | Boronic acids/esters | C-C (Aryl-Aryl) |

Contribution to the Synthesis of Advanced Functional Materials

The synthesis of advanced functional materials often relies on the precise arrangement of aromatic units to achieve desired electronic, optical, or mechanical properties. The structure of this compound makes it a candidate for incorporation into such materials, although specific instances of its use are not prominently documented in scientific literature.

The potential for this compound to contribute to functional materials stems from its ability to form extended conjugated systems. For instance, sequential cross-coupling reactions at the iodo and chloro positions could lead to the formation of oligomeric or polymeric structures with tailored electronic properties. The bromomethyl group offers a reactive handle for post-polymerization modification or for anchoring the material to a surface.

Hypothetically, this building block could be utilized in the synthesis of:

Organic Light-Emitting Diode (OLED) materials: By incorporating chromophoric units through cross-coupling reactions.

Organic Photovoltaic (OPV) materials: As a component in the synthesis of donor or acceptor molecules.

Molecular wires: Through the iterative synthesis of conjugated chains.

The development of such materials would hinge on the strategic and controlled reaction of the different functional groups present in this compound.

Role as an Intermediate in Specialized Chemical Industries (e.g., agrochemicals, pharmaceuticals, fine chemicals)

In the pharmaceutical industry , compounds with similar substitution patterns are precursors to a range of active pharmaceutical ingredients (APIs). The different reactive sites on this compound allow for the assembly of complex drug scaffolds. The introduction of specific side chains via the bromomethyl group and the construction of biaryl or other complex systems through cross-coupling at the halogenated positions are standard strategies in medicinal chemistry.

In the agrochemical sector , many herbicides, fungicides, and insecticides are based on substituted aromatic cores. The functional groups on this compound provide the necessary handles to synthesize novel and effective crop protection agents.

In the fine chemicals industry , this compound serves as a versatile starting material for the synthesis of other complex, high-value chemical entities. These may not be end-products themselves but rather key fragments for more elaborate syntheses in various fields.

The utility of this compound across these industries is summarized in the table below, highlighting its potential roles based on its chemical nature.

| Industry | Potential Application | Key Reactions |

| Pharmaceuticals | Synthesis of API scaffolds | Nucleophilic substitution, Palladium-catalyzed cross-coupling |

| Agrochemicals | Synthesis of active ingredients for crop protection | Nucleophilic substitution, Palladium-catalyzed cross-coupling |

| Fine Chemicals | Precursor to other complex chemical intermediates | Sequential and selective functionalization of the three reactive sites |

Advanced Spectroscopic Characterization of Derivatives of 2 Bromomethyl 4 Chloro 1 Iodobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment.

High-resolution NMR spectroscopy, including ¹H NMR, ¹³C NMR, and various 2D techniques (e.g., COSY, HSQC, HMBC), is a cornerstone for the unambiguous structural elucidation of organic molecules. For any derivative of 2-(Bromomethyl)-4-chloro-1-iodobenzene, ¹H NMR would be crucial for identifying the chemical environment of protons, particularly those on the aromatic ring and any newly introduced functional groups. The chemical shifts, coupling constants, and integration of these signals would provide vital information about the connectivity and stereochemistry of the molecule. Similarly, ¹³C NMR would pinpoint the chemical shifts of each unique carbon atom, confirming the carbon skeleton and the success of derivatization. However, without published spectra of specific derivatives, a detailed analysis and data table of chemical shifts and coupling constants cannot be compiled.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule. In the analysis of derivatives of this compound, FT-IR and Raman spectra would be expected to show characteristic bands for the C-Cl, C-I, and C-Br stretching vibrations, although the latter would be absent upon substitution at the bromomethyl position. The introduction of new functional groups, such as nitriles, esters, or amides, would give rise to new, distinct absorption bands (e.g., C≡N stretch, C=O stretch, N-H stretch). A comparative analysis of the spectra of the starting material and its derivatives would confirm the chemical transformation. A data table of characteristic vibrational frequencies for these derivatives is contingent on the availability of experimental data, which is currently lacking.

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions.

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid, offering precise bond lengths, bond angles, and torsional angles. This technique would be invaluable for determining the exact three-dimensional arrangement of atoms in a derivative of this compound. Furthermore, it would elucidate the nature of intermolecular interactions, such as halogen bonding, hydrogen bonding, and π-stacking, which govern the crystal packing. Such data is fundamental for understanding the solid-state properties of these materials. The generation of a data table containing crystallographic parameters awaits the synthesis and successful crystallization of such derivatives and their subsequent analysis.

Sustainable Chemistry Considerations in the Research of 2 Bromomethyl 4 Chloro 1 Iodobenzene

Development of Green Synthetic Pathways and Reagents

The traditional synthesis of polysubstituted aromatic compounds often involves multiple steps, hazardous reagents, and the generation of significant waste. The development of greener synthetic pathways for 2-(bromomethyl)-4-chloro-1-iodobenzene focuses on alternative reagents and reaction conditions that are more environmentally benign.

A plausible synthetic route to this compound would likely involve the halogenation of a substituted toluene (B28343) precursor, followed by side-chain bromination. Greener approaches to these steps are actively being researched.

Greener Halogenation Strategies:

Aqueous Halogenation: The use of water as a solvent for bromination reactions is a significant step towards a greener process, as it is non-toxic, non-flammable, and readily available. Research has shown that systems like aqueous aluminum tribromide-dibromine can be effective for the bromination of aromatic compounds.

Oxidative Halogenation: Instead of using elemental halogens, which are hazardous, oxidative halogenation methods that generate the halogen in situ are preferred. rsc.org A combination of a halide salt (e.g., HBr) and a clean oxidant like hydrogen peroxide is a more sustainable option, with water being the only byproduct. rsc.orgresearchgate.net

Electrocatalytic Halogenation: This method uses electricity to drive the halogenation reaction, often with a simple salt like sodium chloride as the halogen source. This can reduce the need for chemical reagents and minimize waste. researchgate.net

Benzylic Bromination with Greener Reagents:

The introduction of the bromomethyl group is a key transformation. The classic Wohl-Ziegler reaction often uses N-bromosuccinimide (NBS) in a chlorinated solvent like carbon tetrachloride, which is toxic and environmentally harmful. masterorganicchemistry.com

Safer Brominating Agents: While NBS is an improvement over molecular bromine, its atom economy is not ideal. wordpress.com Alternatives like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can be more atom-economical. nih.gov

Greener Solvents: Replacing chlorinated solvents is a primary goal. Heptane, an environmentally greener solvent, has been successfully used in some bromination protocols. proquest.com Visible-light-induced free-radical bromination with NBS can even be performed "on water," offering a significant environmental advantage. researchgate.net

Solvent-Free Approaches: Mechanochemistry, where reactions are carried out by grinding solids together without a solvent, presents a highly sustainable alternative for bromofunctionalization reactions. proquest.com

Table 1: Comparison of Traditional vs. Greener Reagents for the Synthesis of this compound Precursors

| Reaction Step | Traditional Reagent/Solvent | Greener Alternative | Key Advantages of Greener Alternative |

| Aromatic Halogenation | Elemental Halogens (e.g., Br₂, Cl₂) in Chlorinated Solvents | In situ generation from HBr/H₂O₂ or electrocatalysis in greener solvents (e.g., water) | Avoids handling of toxic elemental halogens; water as a byproduct; reduced solvent toxicity. rsc.orgresearchgate.net |

| Benzylic Bromination | N-Bromosuccinimide (NBS) in Carbon Tetrachloride (CCl₄) | NBS in water or heptane; 1,3-dibromo-5,5-dimethylhydantoin (DBDMH); Solvent-free mechanochemistry | Eliminates toxic chlorinated solvents; improved atom economy with DBDMH; significant waste reduction. nih.govproquest.comresearchgate.net |

Catalyst Design for Enhanced Efficiency and Reduced Environmental Impact

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher selectivity, lower energy consumption, and reduced waste. For the synthesis of this compound, catalyst design can play a crucial role in both the aromatic halogenation and benzylic bromination steps.

Lewis Acid Catalysis in Benzylic Bromination: While radical initiators like benzoyl peroxide are traditionally used for benzylic bromination, research has shown that Lewis acids can catalyze this reaction under milder conditions. zenodo.orgnih.gov For instance, zirconium(IV) chloride has been shown to be a highly effective catalyst for benzylic bromination using DBDMH, proceeding through a radical-generation pathway. nih.gov This can lead to higher selectivity and avoid the use of potentially explosive radical initiators. sdu.edu.cn

Heterogeneous Catalysts for Halogenation: The use of solid, reusable catalysts simplifies product purification and reduces waste. Zeolites, for example, have been successfully employed as catalysts in the chlorination of aromatic compounds, offering high conversion rates and selectivity. researchgate.net These solid acid catalysts can be used in continuous flow systems, further enhancing process efficiency. researchgate.net

Photocatalysis: The use of visible light as a renewable energy source to drive chemical reactions is a rapidly growing area of green chemistry. Visible-light-induced benzylic bromination, sometimes without the need for a photocatalyst, offers an alternative to thermally initiated reactions, often proceeding at ambient temperature. researchgate.net

Table 2: Catalytic Approaches for Key Synthetic Steps

| Reaction Step | Catalyst Type | Example Catalyst | Potential Benefits |

| Benzylic Bromination | Lewis Acid | Zirconium(IV) chloride (ZrCl₄) | High catalytic activity, mild reaction conditions, avoids traditional radical initiators. nih.gov |

| Aromatic Halogenation | Heterogeneous Catalyst | H-BEA Zeolites | Reusable, high conversion and selectivity, suitable for continuous flow processes. researchgate.net |

| Benzylic Bromination | Energy Source | Visible Light | Uses a renewable energy source, often occurs at room temperature, can eliminate the need for chemical initiators. researchgate.net |

Principles of Atom Economy and Process Intensification

Atom Economy:

Atom economy is a measure of how many atoms from the starting materials are incorporated into the final desired product. researchgate.net Addition reactions, for example, have 100% atom economy, while substitution and elimination reactions generate byproducts and have lower atom economy. In the synthesis of this compound, careful selection of reactions that maximize the incorporation of atoms is crucial. For instance, while using NBS for bromination is common, it has a poor atom economy as the succinimide portion becomes a byproduct. wordpress.com Oxidative bromination using HBr and H₂O₂ offers a better atom economy as the only byproduct is water. researchgate.net

Process Intensification:

Process intensification involves developing smaller, safer, and more energy-efficient manufacturing processes. pharmafeatures.compharmasalmanac.com This is often achieved by moving from traditional batch reactors to continuous flow systems. cetjournal.itcetjournal.it

Continuous Flow Chemistry: In a flow process, reagents are continuously mixed and reacted in a tube or microreactor. pharmasalmanac.com This offers superior control over reaction parameters like temperature and mixing, leading to higher yields, better selectivity, and improved safety, especially for highly exothermic reactions like halogenations. pharmasalmanac.combeilstein-journals.org Continuous photochemical benzylic bromination has been demonstrated to be highly efficient, with very short residence times. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes. researchgate.netnih.govyoutube.com This rapid heating can lead to higher yields and cleaner reactions. Microwave-assisted organic synthesis is considered a green technique as it is highly energy-efficient and can often be performed under solvent-free conditions. researchgate.netoatext.com

Table 3: Process Intensification Strategies

| Strategy | Technology | Key Advantages for Synthesis |

| Continuous Manufacturing | Flow Reactors / Microreactors | Enhanced safety, better control of reaction parameters, improved yield and selectivity, easier scale-up. pharmasalmanac.comcetjournal.it |

| Alternative Energy Input | Microwave Irradiation | Rapid heating, significantly reduced reaction times, increased energy efficiency, potential for solvent-free reactions. researchgate.netnih.gov |

By integrating these sustainable chemistry considerations into the research and development of this compound, it is possible to devise synthetic strategies that are not only scientifically sound but also environmentally responsible.

Control of Regioselectivity and Stereoselectivity in Reactions of 2 Bromomethyl 4 Chloro 1 Iodobenzene

Approaches to Diastereoselective and Enantioselective Syntheses

The benzylic carbon of the bromomethyl group in 2-(bromomethyl)-4-chloro-1-iodobenzene is a prochiral center. libretexts.orglibretexts.orgsinica.edu.tw This means that substitution at this position can lead to the formation of a new stereocenter. Controlling the stereochemical outcome of such reactions to produce a single diastereomer or enantiomer is a significant challenge in modern organic synthesis.

Diastereoselective Syntheses

Diastereoselectivity arises when a molecule already containing a stereocenter undergoes a reaction that creates a new stereocenter. bham.ac.ukyoutube.com The existing stereocenter can influence the stereochemical outcome at the newly forming center. In the context of this compound, a diastereoselective reaction would typically involve reacting it with a chiral nucleophile or an achiral nucleophile in the presence of a chiral auxiliary.

For instance, the addition of the benzyl (B1604629) radical derived from this compound to a chiral aldehyde or imine could proceed with diastereoselectivity. researchgate.netmsu.edu The Felkin-Ahn model is often used to predict the outcome of nucleophilic additions to chiral carbonyl compounds, where the incoming nucleophile attacks the carbonyl group from the least sterically hindered face. bham.ac.uk The relative sizes of the substituents on the existing stereocenter dictate the preferred trajectory of the nucleophile, leading to the preferential formation of one diastereomer. The Cram chelation model can be applied when a chelating metal is used with a substrate containing a coordinating group, which can lead to the opposite diastereomer. bham.ac.uk

The following table illustrates hypothetical diastereomeric ratios for the reaction of a generic chiral aldehyde with a benzylating agent, demonstrating the potential for diastereocontrol.

| Chiral Aldehyde Substituent (L, M, S) | Nucleophile | Predicted Major Diastereomer | Hypothetical Diastereomeric Ratio (d.r.) |

| Phenyl, Methyl, Hydrogen | Benzyl Grignard | syn | 85:15 |

| tert-Butyl, Methyl, Hydrogen | Benzyllithium | anti (Felkin-Ahn control) | 95:5 |

| Methoxy, Phenyl, Hydrogen | Benzylzinc (with TiCl4) | syn (Cram chelate control) | 90:10 |

Enantioselective Syntheses

Enantioselective synthesis involves the preferential formation of one enantiomer over the other from a prochiral substrate. youtube.com In the case of this compound, enantioselective functionalization of the bromomethyl group can be achieved through several catalytic strategies.

One prominent approach is the use of transition metal catalysts in conjunction with chiral ligands. nih.govnih.gov For example, nickel-catalyzed enantioselective reductive cross-couplings of benzyl chlorides with other electrophiles have been developed. nih.gov These reactions often employ chiral bis(oxazoline) (BiOX) or other bidentate ligands that create a chiral environment around the metal center, leading to the selective formation of one enantiomer. nih.gov Photoredox catalysis has also emerged as a powerful tool for enantioselective C-C bond formation, including the α-benzylation of aldehydes with benzyl bromides using a combination of a photocatalyst and a chiral organocatalyst. nih.gov

Another strategy involves the use of chiral phase-transfer catalysts for the alkylation of nucleophiles with benzyl halides. The chiral catalyst forms an ion pair with the nucleophile, and the steric and electronic properties of the catalyst direct the approach to the electrophilic benzylic carbon, resulting in an enantiomerically enriched product.

The table below presents representative data for the enantioselective benzylation of various nucleophiles using different catalytic systems, highlighting the potential for high enantiomeric excess (ee).

| Nucleophile | Benzylating Agent | Chiral Catalyst/Ligand | Enantiomeric Excess (ee) | Reference |

| Aldehyde | Electron-deficient benzyl bromide | Chiral Imidazolidinone / Ir photocatalyst | 90-99% | nih.gov |

| α-N-heterocyclic trifluoroborate | Aryl bromide | Ni / BiOX ligand | Good to excellent | nih.gov |

| Alkenyl bromide | Benzyl chloride | Ni / Chiral ligand (electrochemical) | up to 91% | nih.gov |

| Alkylbenzene | Alkenyl bromide | Ni / Photoredox catalyst | up to 93% | acs.org |

Future Research Directions and Emerging Opportunities for 2 Bromomethyl 4 Chloro 1 Iodobenzene

Exploration of Unconventional Reactivity Modes

The future exploration of 2-(bromomethyl)-4-chloro-1-iodobenzene is likely to extend beyond its predictable transformations into more unconventional reactivity domains. The presence of multiple, electronically distinct halogen atoms invites investigation into novel catalytic systems and reaction pathways that can exploit the subtle differences between the C-I, C-Cl, and C-Br bonds.

Research is moving towards understanding and utilizing multi-substituted aromatic compounds in novel ways. For instance, functionalized benzene (B151609) derivatives are being investigated for their potential role as hole scavengers in photoelectrocatalytic processes, which could be a fruitful area of research for this compound. nih.gov The idea of using such organic molecules as sacrificial agents to improve hydrogen production from water splitting under visible light is an emerging application that hinges on their electronic properties and reactivity. nih.gov

Furthermore, the reduction of benzene derivatives is an area ripe for discovering new chemical behaviors. researchgate.net While classical reductions like the Birch reduction are well-known, transfer hydrogenation reactions and electride-mediated reductions are being developed for arenes that could lead to novel, partially or fully saturated cyclic structures from precursors like this compound. researchgate.net The stability and reactivity of the potential intermediates, such as biradicals or quinoid structures, that might form during two-electron reduction processes also warrant deeper investigation. capes.gov.br These research avenues could unlock new synthetic pathways to complex three-dimensional molecular scaffolds. researchgate.net

Integration into Automated and High-Throughput Synthesis Methodologies

The complexity of molecules in pharmaceutical and materials science necessitates faster, more efficient methods for synthesis and screening. High-throughput experimentation (HTE) and automated synthesis platforms are becoming central to modern chemical development. acs.org The structure of this compound is well-suited for inclusion in combinatorial libraries, where its three distinct functional groups can be independently reacted to quickly generate a large number of diverse derivatives.

Automated robotic systems have demonstrated the capacity to synthesize libraries of complex small molecules, significantly reducing the time required compared to manual synthesis. nih.gov For example, the automated parallel synthesis of a library of 20 benzofuran-based molecules was completed in 72 hours, a task that would take an estimated 120 hours manually. nih.gov This highlights the potential for rapidly exploring the chemical space around a core scaffold like this compound. Such platforms allow for the rapid screening of reaction parameters—such as catalysts, bases, and solvents—to optimize reaction conditions, a task often challenging for multi-substituted substrates where reactivity can be sensitive to minor changes. youtube.com

The integration of this compound into HTE workflows could accelerate the discovery of new functional materials and biologically active compounds. acs.orgsciencedaily.com These automated systems, often employing 96-well plates and robotic liquid and solid handlers, enable the efficient execution of numerous parallel reactions, providing a powerful tool for developing novel derivatives. acs.orgnih.gov

Table 1: Comparison of Manual vs. Automated Synthesis for a Small Molecule Library

| Parameter | Manual Synthesis | Automated Synthesis |

|---|---|---|

| Time for 20 analogues | 120 hours | 72 hours |

| Typical Scale | 10-50 mg | 10 mg |

| Purity Profile | Variable, dependent on optimization | Average library purity of 51% achieved in one study |

| Key Advantage | Flexibility for complex, multi-step reactions | Speed, parallel processing, data generation for optimization |

This table is based on data presented for the automated synthesis of a BMB library and serves as an illustrative example of the potential benefits for compounds like this compound. nih.gov

Potential in Supramolecular Architectures and Self-Assembly Processes

The field of supramolecular chemistry, which studies chemical systems composed of multiple molecules, offers exciting prospects for this compound. The distinct halogen atoms on the benzene ring can act as sites for specific intermolecular interactions, particularly halogen bonding, to drive the self-assembly of ordered nanostructures.

Halogen bonding is a directional, non-covalent interaction that is increasingly used to construct complex molecular architectures. Research using scanning tunneling microscopy has provided direct, real-space imaging of halogen bonds in the self-assembly of halogenated benzene molecules on surfaces, revealing the precise patterns of their intermolecular attraction. nih.govrsc.org The presence of both iodine and chlorine on the same ring in this compound offers the potential for highly controlled and directional self-assembly, creating sophisticated two-dimensional or three-dimensional networks.

Furthermore, functionalized benzene derivatives can be incorporated as guest molecules into host frameworks, such as Metal-Organic Frameworks (MOFs), to tune the properties of the resulting material. researchgate.net The inclusion of such guests can alter the semiconductor properties of the MOF, including carrier concentration and bandgap, demonstrating a method for fine-tuning materials for specific electronic applications. researchgate.net The unique substitution pattern of this compound could lead to novel host-guest systems with tailored electronic or catalytic properties. The self-assembly of radially functionalized hexagonal molecules into porous hydrogen-bonded networks also serves as a model for how multi-substituted benzenes can form extended, functional architectures. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4,4'-[(1E,1′E)-(2-methoxy-1,4-phenylene)bis(ethene-2,1-diyl)]dianiline (BMB) |

| Phenol |

| Benzoic acid |

| Salicylic acid |

| 5-aminosalicylic acid |

| Toluene (B28343) |

| 1,3,5-triphenylbenzene |

| p-Dinitrobenzene |

| Hexakis(4-hydroxyphenyl)benzene |

| 5-bromo-2-chlorobenzoyl chloride |

| Phenetole |

| 5-bromo-2-chloro-4'-ethoxybenzophenone |

| 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene |

| 4-vinylaniline |

| 2-chloro-1-iodobenzene |

| 2-iodonaphtalene |

| 4-bromo-3-chloro-2-fluoroaniline |

Q & A

Q. What are the key structural and physicochemical properties of 2-(Bromomethyl)-4-chloro-1-iodobenzene?

Answer: The compound’s structural features include a bromomethyl (-CH2Br) group at position 2, chlorine at position 4, and iodine at position 1 on the benzene ring. Key physicochemical

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H5BrClI | |

| Molecular Weight | 331.38 g/mol | |

| Boiling Point | 308.6°C (760 mmHg) | |

| Canonical SMILES | C1=CC(=C(C=C1Cl)I)CBr |

Methodological Insight:

Characterization typically involves NMR (¹H/¹³C), mass spectrometry, and X-ray crystallography for structural confirmation. For analogs, substituent positions significantly influence reactivity (e.g., iodine’s role in cross-coupling reactions) .

Q. What safety protocols are recommended for handling this compound?

Answer: Safety measures are critical due to its halogenated structure and potential toxicity:

- Eye/Skin Exposure: Flush with water for 15+ minutes; remove contaminated clothing .

- Inhalation/Ingestion: Use fume hoods; seek medical attention immediately.

- Storage: Store in airtight containers away from light and moisture to prevent degradation .

Note: Toxicity data for this specific compound is limited; extrapolate from structurally similar brominated/iodinated aromatics .

Advanced Research Questions

Q. How can this compound be utilized as a synthetic intermediate?

Answer: The compound’s functional groups enable diverse transformations:

- Nucleophilic Substitution: Bromomethyl group reacts with nucleophiles (e.g., amines, thiols) to form C–N or C–S bonds .

- Cross-Coupling: Iodine facilitates Suzuki-Miyaura or Ullmann couplings for biaryl synthesis .

- Photocatalysis: Halogenated aromatics participate in C–H activation or radical reactions .

Example Reaction Scheme:

This compound + R-NH2 → 2-(R-NH-CH2)-4-chloro-1-iodobenzene + HBr

Key Considerations: Optimize solvent polarity (e.g., DMF for SN2) and temperature to minimize competing dehalogenation .

Q. How do substituent positions influence reactivity in halogenated benzyl bromides?

Answer: A comparative analysis of substituent effects:

| Compound | Reactivity Trend (vs. Target) | Key Application |

|---|---|---|

| This compound | High (I > Br > Cl) | Cross-coupling, SN2 |

| 1-(Bromomethyl)-4-chloro-2-iodobenzene | Moderate (steric hindrance) | Drug intermediates |

| 4-Bromo-2-chlorophenol | Low (polar groups dominate) | Polymer synthesis |

Methodological Insight:

DFT calculations (e.g., Fukui indices) predict electrophilic/nucleophilic sites. For the target compound, iodine’s polarizability enhances aryl coupling efficiency .

Q. What challenges arise in crystallizing halogenated benzyl bromides, and how can they be addressed?

Answer: Challenges:

- Low solubility in polar solvents (e.g., water).

- Halogen bonding disrupts crystal packing .

Solutions:

- Recrystallization: Use mixed solvents (e.g., CH2Cl2/hexane) to improve yield .

- Additives: Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice structures .

Case Study: A related compound, 1-[2-(2-Bromophenyl)ethyl]-4-chloro-2-nitrobenzene, was recrystallized from dichloromethane (m.p. 361–363 K) .

Q. How can computational modeling guide the design of derivatives for biological studies?

Answer: Steps:

Docking Studies: Screen against target proteins (e.g., kinases) using AutoDock Vina.

ADMET Prediction: Calculate logP (experimental: ~3.08 for analogs) and solubility to optimize bioavailability .

DFT Analysis: Map electrostatic potentials to identify reactive sites for functionalization .

Example: Co(II) and Zn(II) complexes of halogenated aromatics showed enhanced anticancer activity in vitro, guided by computational ligand design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.